![molecular formula C21H19ClN4O B4695024 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4695024.png)
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as BPCO, is a chemical compound that has been studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce the production of proinflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments include its potential therapeutic applications in various fields, its ability to inhibit various enzymes and signaling pathways, and its ability to induce apoptosis and inhibit the growth of cancer cells. The limitations of using 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its limited availability.
Future Directions
For the study of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile include further exploration of its potential therapeutic applications in various fields, further elucidation of its mechanism of action, and further investigation of its biochemical and physiological effects. Additionally, future directions could include the development of more efficient synthesis methods for 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile and the development of derivatives of 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile with improved properties.
Scientific Research Applications
5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-benzyl-1-piperazinyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUYLCOLKEMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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